

Spectroscopic and Structural Elucidation of Parfumine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Parfumine** (C₂₀H₁₉NO₅), a spirobenzylisoquinoline alkaloid. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data, experimental protocols for its acquisition, and visualization of relevant biochemical and analytical workflows.

Chemical Structure and Properties

Parfumine is a naturally occurring alkaloid found in plants of the Papaveraceae family, particularly within the genus Fumaria.[1] Its complex spirobenzylisoquinoline structure has been elucidated through extensive spectroscopic analysis.

Molecular Formula: C20H19NO5

Molecular Weight: 353.37 g/mol

• Systematic Name: (1S)-7-hydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6H-cyclopenta[g][1]benzodioxole]-8'-one

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of **Parfumine**. Tandem Mass Spectrometry (MS/MS) provides valuable structural



information through fragmentation analysis.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Parfumine

Adduct Ion	Calculated m/z	Observed m/z	Technique
[M+H] ⁺	354.1336	354.1336	ESI-HRMS

Data sourced from theoretical calculations and experimental observations for spirobenzylisoquinoline alkaloids.[1]

Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC-TOF-MS) has been utilized for the untargeted analysis of alkaloid extracts containing **Parfumine**. The fragmentation pattern observed in MS/MS studies is crucial for its structural identification.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of **Parfumine**, providing insights into the connectivity and chemical environment of each proton and carbon atom. Two-dimensional (2D) NMR techniques such as COSY, HMQC, and HMBC are employed to assemble the complete molecular structure.[1][4]

While a complete, explicitly published list of all chemical shifts for **Parfumine** was not found in the provided search results, the following tables summarize the expected and reported signals for key functional groups and structural motifs based on analyses of **Parfumine** and closely related spirobenzylisoquinoline alkaloids.[1][4]

Table 2: Key ¹H-NMR Signals for **Parfumine** Structural Moieties



Proton	Expected Chemical Shift (ppm)	Multiplicity	Notes
Aromatic Protons	6.0 - 7.5	s, d	Signals corresponding to the protons on the aromatic rings.
Methylenedioxy Protons (-O-CH ₂ -O-)	~5.9	d	Characteristic overlapping doublets.
Methoxy Protons (- OCH₃)	~3.8	S	A singlet integrating to three protons.
N-Methyl Protons (- NCH₃)	~2.5	S	A singlet integrating to three protons.
Aliphatic Protons (Methylene and Methine)	2.5 - 4.0	m	Complex multiplets for the protons on the isoquinoline and cyclopentanone rings.
Hydroxyl Proton (-OH)	Variable	br s	A broad singlet, the chemical shift of which is dependent on solvent and concentration.

Table 3: Key ¹³C-NMR Signals for **Parfumine** Structural Moieties



Carbon	Expected Chemical Shift (ppm)	Notes
Carbonyl Carbon (C=O)	>190	Ketone carbonyl in the five- membered ring.
Aromatic Carbons	100 - 150	Signals for the carbon atoms in the aromatic systems.
Methylenedioxy Carbon (-O-CH ₂ -O-)	~101	Characteristic signal for the methylenedioxy group.
Methoxy Carbon (-OCH₃)	~56	Signal for the methoxy group carbon.
Spiro Carbon	~90	The quaternary carbon at the spiro junction.
N-Methyl Carbon (-NCH₃)	~45	Signal for the N-methyl group carbon.
Aliphatic Carbons	20 - 70	Signals for the sp³ hybridized carbons in the isoquinoline and cyclopentanone rings.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides valuable information about the functional groups present in the **Parfumine** molecule.

Table 4: Characteristic IR Absorption Bands for Parfumine



Functional Group	Wavenumber (cm⁻¹)	Intensity
O-H Stretch (hydroxyl)	3400 - 3500	Broad
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2900 - 3000	Medium
C=O Stretch (ketone)	1700 - 1720	Strong
C=C Stretch (aromatic)	1500 & 1600	Medium
C-O Stretch	1000 - 1300	Strong

These are characteristic absorption ranges for the functional groups present in **Parfumine**.[1]

Experimental Protocols

The isolation and spectroscopic analysis of **Parfumine** typically involve the following methodologies.

Isolation of Parfumine

Parfumine is generally isolated from the plant material of Fumaria species. A typical acid-base extraction protocol is employed:

- Extraction: The dried and powdered plant material is extracted with a solvent such as methanol or ethanol.
- Acidification: The crude extract is acidified with an aqueous acid (e.g., HCl) and partitioned with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.
- Basification: The acidic aqueous layer containing the alkaloids is then basified (e.g., with NH₄OH) to a pH of approximately 9-10.
- Final Extraction: The basified aqueous layer is extracted with an organic solvent (e.g., chloroform) to yield the crude alkaloid mixture.



 Purification: The crude alkaloid extract is further purified using chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC) to isolate
 Parfumine.

Mass Spectrometry

- GC-MS Analysis: For Gas Chromatography-Mass Spectrometry, a capillary column such as a HP-5MS (5% phenyl 95% dimethylpolysiloxane) is often used. The column temperature is programmed with an initial hold, followed by a ramp to a final temperature. Helium is used as the carrier gas. The ion source is typically electron impact (EI) at 70 eV.[3]
- LC-MS Analysis: For Liquid Chromatography-Mass Spectrometry, a reverse-phase column (e.g., C18) is commonly employed. The mobile phase often consists of a gradient of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.
 Electrospray ionization (ESI) in positive mode is a suitable ionization technique for analyzing Parfumine.[5]

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher). Samples are dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard. Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

IR Spectroscopy

Infrared spectra are often obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Visualized Workflows General Biosynthetic Pathway of Protoberberine Alkaloids

The following diagram illustrates the general biosynthetic origin of protoberberine alkaloids, the class to which **Parfumine** belongs, starting from the amino acid L-tyrosine.





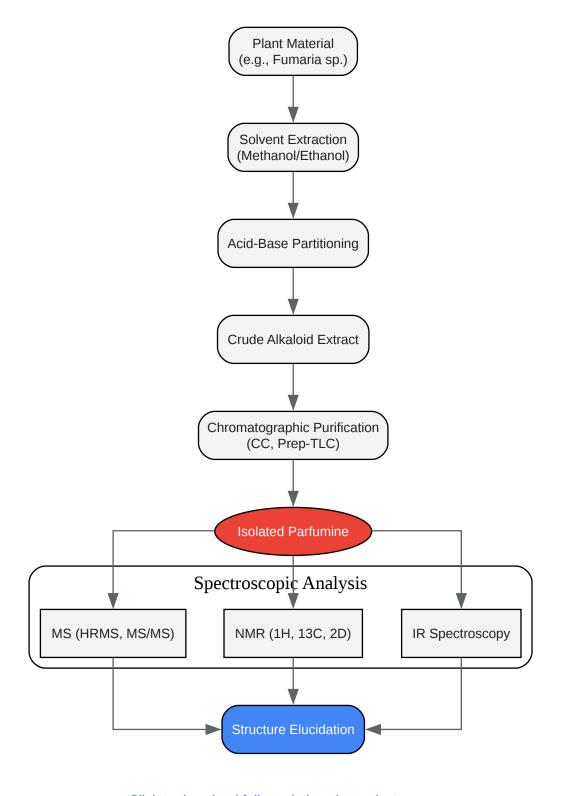
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Caption: Generalized biosynthetic pathway of protoberberine and related alkaloids.

Analytical Workflow for Parfumine Identification

This diagram outlines the typical experimental workflow for the isolation and structural elucidation of **Parfumine** from a plant source.





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Caption: Experimental workflow for the isolation and identification of **Parfumine**.



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